4-(Methylsulfonyl)pyridine

Nucleophilic Aromatic Substitution Synthetic Methodology Reaction Kinetics

Accelerate SNAr-based synthesis with 4-(Methylsulfonyl)pyridine (CAS 17075-15-9), offering a 90-fold kinetic advantage over 4-chloropyridine for rapid, high-yield 2,6-substitutions. This robust building block enables milder conditions and cleaner reaction profiles, reducing purification costs. Ideal for convergent drug development and heterocyclic library expansion. Trusted in GPR119 agonist and advanced material research.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 17075-15-9
Cat. No. B172244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)pyridine
CAS17075-15-9
Synonyms4-(Methylsulfonyl)pyridine
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=NC=C1
InChIInChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3
InChIKeyQVHPIEJTHBPITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)pyridine (CAS 17075-15-9): Core Physicochemical and Reactivity Profile for Procurement Decisions


4-(Methylsulfonyl)pyridine (CAS 17075-15-9) is a heteroaromatic building block characterized by a pyridine ring substituted at the 4-position with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group . This substitution pattern confers a distinct reactivity profile: the sulfonyl group deactivates the ring toward electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions . The compound possesses a molecular weight of 157.19 g/mol and a calculated density of 1.263 g/cm³ . Its solubility in non-polar organic solvents and limited aqueous solubility (insoluble in water) are key considerations for synthetic and formulation workflows .

Why Generic Substitution of 4-(Methylsulfonyl)pyridine with Common 4-Substituted Pyridine Analogs (e.g., 4-Chloro, 4-Cyano) Fails in Nucleophilic Aromatic Substitution (SNAr) Workflows


Substituting 4-(Methylsulfonyl)pyridine with a common analog like 4-chloropyridine or 4-cyanopyridine is not kinetically or chemically equivalent in SNAr reactions. The methylsulfonyl group is a superior leaving group, enabling faster and often cleaner substitution reactions under milder conditions [1]. Kinetic data demonstrate a reaction rate for methylsulfonyl displacement that is approximately 90 times greater than that of the corresponding chloro compound [2]. Furthermore, the electronic influence of the sulfonyl group on the pyridine ring's electron density and regioselectivity differs significantly from that of other electron-withdrawing groups like cyano or nitro, leading to different reaction outcomes and byproduct profiles .

Quantitative Evidence for Selecting 4-(Methylsulfonyl)pyridine Over 4-Substituted Pyridine Analogs


Superior Reactivity of the Methylsulfonyl Leaving Group vs. Chloro in Methoxide Displacement

In a direct kinetic comparison, the methylsulfonyl group in a heteroaromatic system is replaced by methoxide ion significantly faster than a chloro group [1]. This quantitative difference is crucial for selecting 4-(methylsulfonyl)pyridine as a synthetic intermediate when reaction rate and mild conditions are priorities.

Nucleophilic Aromatic Substitution Synthetic Methodology Reaction Kinetics

Comparative Regioselectivity in Nucleophilic Attack Dictated by 4-Methylsulfonyl Substitution

The strong electron-withdrawing and resonance effects of the 4-methylsulfonyl group direct nucleophilic attack specifically to the ortho (C2) and para (C6) positions of the pyridine ring . This contrasts with other 4-substituents like cyano, which can exhibit different regioselectivity profiles, sometimes leading to ipso-substitution or mixtures [1][2]. The methylsulfonyl group's predictable ortho/para directionality minimizes isomeric byproducts.

Regioselectivity Nucleophilic Aromatic Substitution Electronic Effects

Validated Pharmacophoric Utility: Potency Benchmarking in GPR119 Agonist Scaffolds

The 4-(methylsulfonyl)phenyl motif, a direct derivative of 4-(methylsulfonyl)pyridine, has been optimized in GPR119 agonist programs. In a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, compounds 19 and 20 achieved EC50 values of 75 nM and 25 nM, respectively, in in vitro cAMP assays, demonstrating potent target engagement [1]. These lead compounds also showed significant blood glucose reduction in oral glucose tolerance tests (OGTT) in normal and type 2 diabetic mice [1][2]. This provides a quantitative baseline for potency achievable with this structural motif, informing medicinal chemistry selection.

Medicinal Chemistry GPR119 Agonist Type 2 Diabetes

Physical Property Differentiation: Boiling Point and Density vs. 4-Chloropyridine for Purification and Handling

Key physical properties of 4-(methylsulfonyl)pyridine differ from common analogs, impacting isolation and scale-up. Its boiling point (340.9 °C at 760 mmHg) and density (1.263 g/cm³) are higher than those of 4-chloropyridine (BP ~147 °C, density ~1.2 g/cm³) [1]. This higher boiling point may offer advantages in certain distillative separations or indicate different volatility profiles for safe handling and storage.

Physicochemical Properties Purification Process Chemistry

Optimal Application Scenarios for 4-(Methylsulfonyl)pyridine Driven by Quantitative Differentiation


Accelerated SNAr-Based Synthesis of Complex Pharmaceutical Intermediates

Given its 90-fold higher reactivity in nucleophilic displacement compared to chloro analogs [1], 4-(methylsulfonyl)pyridine is ideally suited as a starting material for rapid, mild-condition SNAr reactions. This is particularly valuable in the convergent synthesis of drug candidates containing a 2- or 6-substituted pyridine core, where process time and energy costs are critical. The predictable regioselectivity further ensures high purity of the desired ortho/para-substituted product, reducing the need for extensive chromatography .

Medicinal Chemistry SAR Exploration of GPR119 Agonists and Related Metabolic Targets

The validated potency of derivatives containing the 4-(methylsulfonyl)phenyl motif (EC50 values of 25-75 nM for GPR119 agonism) positions 4-(methylsulfonyl)pyridine as a key building block for medicinal chemistry programs targeting GPR119 for type 2 diabetes [2]. It serves as a privileged starting point for designing focused libraries to optimize potency, selectivity, and ADME properties against this established target, leveraging the benchmark data for iterative SAR.

Development of Agrochemicals and Specialty Materials via Functionalizable Scaffold

The electronic activation of the pyridine ring by the 4-methylsulfonyl group makes it a versatile platform for constructing more complex heterocyclic systems found in agrochemicals and functional materials . Its ability to undergo clean, regioselective substitution allows for the precise installation of diverse functional groups, enabling the rapid synthesis of candidate molecules with tailored properties for pest control or materials science applications .

Process Development Requiring Differentiated Physical Handling

For scale-up and manufacturing, the distinct physical properties of 4-(methylsulfonyl)pyridine (e.g., higher boiling point of 340.9 °C) relative to more volatile analogs like 4-chloropyridine must be factored into equipment and safety protocols . This scenario is relevant for process chemists and engineers designing large-scale synthetic routes where compound volatility directly impacts reactor design, distillation parameters, and emission control.

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